

Foundational Research on CD1530 and its Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	CD1530	
Cat. No.:	B1668750	Get Quote

Abstract

CD1530 is a potent and selective synthetic retinoid agonist for the Retinoic Acid Receptor gamma (RARy). This document provides a comprehensive technical overview of the foundational research on CD1530, intended for researchers, scientists, and professionals in drug development. It details the molecule's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its known signaling pathways.

Introduction to CD1530

CD1530, with the chemical name 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid and CAS number 107430-66-0, is a synthetic retinoid that exhibits high selectivity as an agonist for the Retinoic Acid Receptor gamma (RARy)[1][2]. As a member of the retinoid family, CD1530 plays a crucial role in modulating gene transcription by activating RARs, which are nuclear hormone receptors. These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the regulation of cellular processes such as growth, differentiation, and apoptosis.

CD1530's selectivity for RARy makes it a valuable tool for investigating the specific roles of this receptor subtype and a potential therapeutic agent for various conditions, including certain types of cancer, dermatological disorders, and inflammatory diseases. Research has



demonstrated its involvement in several key signaling pathways, including the Transforming Growth Factor-beta (TGF- β)/Bone Morphogenetic Protein (BMP), Wnt/ β -catenin, Matrix Metalloproteinase (MMP), and Reactive Oxygen Species (ROS) pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for **CD1530**, providing key metrics for its binding affinity and functional activity.

Parameter	Receptor/Assay	Value	Reference(s)
Ki	RARy	150 nM	[1][3][4]
RARβ	1500 nM	[1][3][4]	
RARα	2750 nM	[1][3][4]	_
AC50	Transcriptional Activity	1.8 nM	[1][4]
ED50	RARy	150 nM	[3]
RARβ	1500 nM	[3]	
RARα	2750 nM	[3]	_
EC50	RARy Reporter Assay	11 nM	[5]

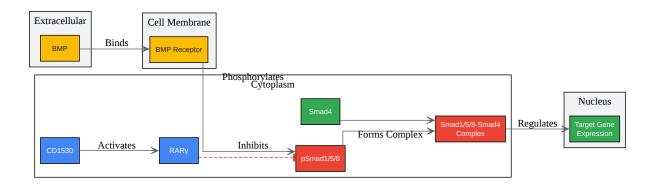
Signaling Pathways

CD1530, through its activation of RARy, modulates several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of **CD1530** within these pathways.

TGF-β/BMP Signaling Pathway

CD1530 has been shown to inhibit the Bone Morphogenetic Protein (BMP) signaling pathway, a key branch of the TGF-β superfamily. This inhibition is achieved by reducing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, and by decreasing the overall levels of Smad proteins.





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CD1530 inhibits BMP signaling by reducing Smad phosphorylation.

Wnt/β-catenin Signaling Pathway

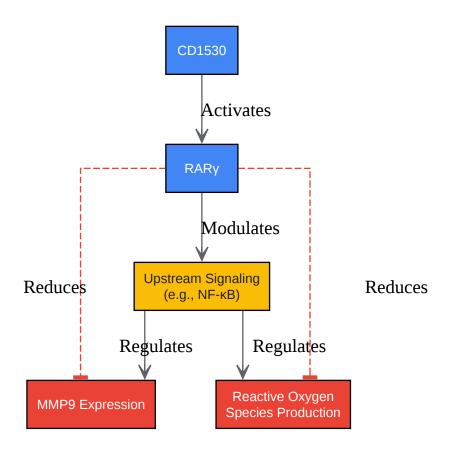
Research suggests that RARy activation by **CD1530** can lead to an increase in Wnt/ β -catenin signaling. This may occur through a reciprocal relationship with the BMP pathway or via direct interaction between RARy and β -catenin, promoting its translocation to the nucleus and subsequent activation of target genes.

CD1530 may enhance Wnt/β-catenin signaling.

Regulation of Matrix Metalloproteinases (MMPs) and Reactive Oxygen Species (ROS)

CD1530 has been observed to reduce the levels of MMP9 protein and decrease reactive oxygen species (ROS). The precise mechanisms are still under investigation but are likely downstream effects of the modulation of the primary signaling pathways.





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